Calmidazolium Chloride vs. Trifluoperazine – 150-Fold Superior Potency in Calmodulin-Dependent Phosphodiesterase Inhibition
Calmidazolium chloride exhibits at least 150-fold greater potency than trifluoperazine as an inhibitor of brain Ca2+-calmodulin-dependent phosphodiesterase, with an IC50 of 10 nM for calmidazolium versus approximately 1.5 μM for trifluoperazine . This represents the most substantial potency differential among commercially available calmodulin antagonists.
| Evidence Dimension | Inhibition of brain Ca2+-calmodulin-dependent phosphodiesterase |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Trifluoperazine: IC50 ≈ 1.5 μM |
| Quantified Difference | ≥150-fold greater potency (approximately 1.7 log units) |
| Conditions | In vitro enzyme assay; brain calmodulin-dependent phosphodiesterase |
Why This Matters
This potency differential enables calmidazolium chloride to achieve effective calmodulin inhibition at sub-micromolar concentrations where trifluoperazine would be ineffective, minimizing off-target effects associated with higher dosing.
